Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate
Overview
Description
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound with the molecular formula C10H8F5NO2. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the use of difluoromethylation reagents such as difluoromethylsilane or sodium trifluoroacetate. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, like potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.
Scientific Research Applications
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(trifluoromethyl)pyridine-3-carboxylate
- Ethyl 2-(difluoromethyl)pyridine-3-carboxylate
- Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate
Uniqueness
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Biological Activity
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both difluoro and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a valuable compound in various chemical reactions and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₈F₅NO₂ |
Molecular Weight | 267.17 g/mol |
Functional Groups | Ester, Difluoro, Trifluoromethyl |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms in the structure can enhance binding affinity due to their electronegative nature, which influences the electronic properties of the compound. This characteristic allows for increased selectivity towards molecular targets, potentially leading to more potent biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant inhibitory effects on various enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs) . The structural similarity between this compound and known inhibitors suggests potential applications in drug development targeting these enzymes.
Receptor Binding
The compound has also been investigated for its ability to bind to specific receptors. The introduction of fluorinated groups often alters the pharmacokinetic properties of compounds, enhancing their potential as receptor agonists or antagonists. For example, studies on related trifluoromethyl-containing compounds have demonstrated improved binding affinities to serotonin receptors and other targets .
Case Studies and Research Findings
- High-Throughput Screening : A study involving high-throughput screening identified novel inhibitors targeting BCAT1/2 that share structural similarities with this compound. These inhibitors displayed high cellular activity and selectivity, indicating the potential for this compound in therapeutic applications .
- Fluorinated Compounds in Drug Design : A review highlighted that fluorinated compounds like this compound play crucial roles in modern drug design due to their enhanced metabolic stability and bioavailability . The incorporation of trifluoromethyl groups has been linked to increased potency in various pharmacological contexts.
- Comparative Studies : Comparative analyses with other fluorinated pyridine derivatives revealed that this compound exhibits unique biological profiles due to its specific substitution pattern. This differentiation underscores the importance of structural modifications in influencing biological activity .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONWHUUDNDDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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